2-[(Dimethylamino)methyl]pyridin-4-amine
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Overview
Description
2-[(Dimethylamino)methyl]pyridin-4-amine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]pyridin-4-amine can be synthesized through a two-step procedure from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to yield the desired compound . Another method involves the diazotization of 2- and 4-aminopyridines in dimethylformamide (DMF) in the presence of trifluoromethanesulfonic acid at room temperature, followed by fast heating under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-[(Dimethylamino)methyl]pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in esterification reactions, the compound reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester . This process is facilitated by the basicity of the dimethylamino group, which enhances the nucleophilicity of the compound.
Comparison with Similar Compounds
2-[(Dimethylamino)methyl]pyridin-4-amine can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Both compounds are derivatives of pyridine and have similar nucleophilic catalytic properties.
2-(Dimethylamino)pyridine: This compound also features a dimethylamino group attached to the pyridine ring, but at a different position.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyridin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-8-5-7(9)3-4-10-8/h3-5H,6H2,1-2H3,(H2,9,10) |
InChI Key |
YNPUVQQTJNVFFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)N |
Origin of Product |
United States |
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